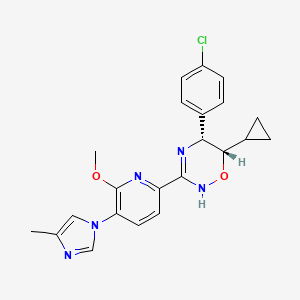

(-)-FRM-024

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H22ClN5O2 |

|---|---|

Molecular Weight |

423.9 g/mol |

IUPAC Name |

(5R,6S)-5-(4-chlorophenyl)-6-cyclopropyl-3-[6-methoxy-5-(4-methylimidazol-1-yl)-2-pyridinyl]-5,6-dihydro-2H-1,2,4-oxadiazine |

InChI |

InChI=1S/C22H22ClN5O2/c1-13-11-28(12-24-13)18-10-9-17(25-22(18)29-2)21-26-19(14-5-7-16(23)8-6-14)20(30-27-21)15-3-4-15/h5-12,15,19-20H,3-4H2,1-2H3,(H,26,27)/t19-,20+/m1/s1 |

InChI Key |

IOQORVDNYPOZPL-UXHICEINSA-N |

Isomeric SMILES |

CC1=CN(C=N1)C2=C(N=C(C=C2)C3=N[C@@H]([C@@H](ON3)C4CC4)C5=CC=C(C=C5)Cl)OC |

Canonical SMILES |

CC1=CN(C=N1)C2=C(N=C(C=C2)C3=NC(C(ON3)C4CC4)C5=CC=C(C=C5)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to (-)-FRM-024: A Potent, CNS-Penetrant Gamma-Secretase Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-FRM-024 is a potent, central nervous system (CNS) penetrant gamma-secretase modulator (GSM) identified as a potential therapeutic agent for familial Alzheimer's disease. As a stereoisomer of the preclinical candidate FRM-024, this small molecule selectively modulates the activity of γ-secretase, an enzyme complex pivotal in the production of amyloid-beta (Aβ) peptides. Unlike γ-secretase inhibitors which block the enzyme's activity and can lead to mechanism-based toxicities, this compound allosterically modulates the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides over the highly fibrillogenic Aβ42 species. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound, based on available scientific literature.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (+)-cis-5-(4-chlorophenyl)-6-cyclopropyl-3-(6-methoxy-5-(4-methyl-1H-imidazole-1-yl)pyridin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazine.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₂ClN₅O₂ | [Bursavich et al., 2021] |

| Molecular Weight | 423.90 g/mol | [Bursavich et al., 2021] |

| CAS Number | 2085780-85-2 | N/A |

| Appearance | Off-white to light yellow solid | N/A |

| SMILES | ClC1=CC=C(C=C1)[C@H]2--INVALID-LINK--ON=C(C4=CC=C(N5C=C(N=C5)C)C(OC)=N4)N2 | N/A |

Mechanism of Action: Modulation of Gamma-Secretase

This compound acts as a gamma-secretase modulator (GSM). The γ-secretase complex is a multi-subunit protease responsible for the final cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides of varying lengths.[1] In Alzheimer's disease, an imbalance in Aβ production, particularly an overproduction of the Aβ42 peptide, is a key pathological event leading to the formation of amyloid plaques in the brain.

Instead of inhibiting the overall activity of γ-secretase, which is crucial for the processing of other important substrates like Notch, this compound binds to an allosteric site on the enzyme complex. This binding induces a conformational change that shifts the cleavage preference of γ-secretase, resulting in a decrease in the production of the aggregation-prone Aβ42 and an increase in the production of shorter, more soluble, and less toxic Aβ peptides, such as Aβ37 and Aβ38.

Diagram of the Gamma-Secretase Signaling Pathway and the Action of this compound

Caption: Gamma-secretase pathway modulation by this compound.

Preclinical Data

The following tables summarize the key preclinical data for this compound and its related compounds, demonstrating its potency, efficacy, and pharmacokinetic properties.

Table 1: In Vitro Potency

| Compound | Assay | IC₅₀ (nM) for Aβ42 Reduction | Reference |

| Compound 2 (related pyridazine (B1198779) GSM) | SH-SY5Y-APP cell-based | 4.1 | [Rogers et al., 2021][3] |

| Compound 3 (related pyridazine GSM) | SH-SY5Y-APP cell-based | 5.3 | [Rogers et al., 2021][3] |

Table 2: In Vivo Efficacy in Rodents

| Compound | Animal Model | Dose (mg/kg, oral) | Timepoint | % Aβ42 Reduction in Brain | % Aβ42 Reduction in Plasma | Reference |

| Compound 2 (related pyridazine GSM) | C57BL/6J mice | 10 | 9 days | Not detected | ~60% | [Rogers et al., 2021][3] |

| Compound 2 (related pyridazine GSM) | C57BL/6J mice | 30 | 9 days | Not detected | ~80% | [Rogers et al., 2021][3] |

| Compound 3 (related pyridazine GSM) | C57BL/6J mice | 10 | 9 days | Not detected | ~50% | [Rogers et al., 2021][3] |

| Compound 3 (related pyridazine GSM) | C57BL/6J mice | 30 | 9 days | Not detected | ~75% | [Rogers et al., 2021][3] |

| Oxadiazine Lead 47 (structurally related) | Rodent | 30 | N/A | Robust reduction | N/A | [Bursavich et al., 2021][4] |

Note: Data for this compound itself is part of the broader disclosure on oxadiazine GSMs, with specific values for the lead compound highlighted in the primary literature.

Table 3: Pharmacokinetic Properties

| Compound | Species | Brain-to-Plasma Ratio (Kp) | CNS Penetration | Reference |

| This compound (and related oxadiazines) | Rodent | N/A | Potent CNS-penetrant | [Bursavich et al., 2021][1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used in the preclinical evaluation of gamma-secretase modulators like this compound.

In Vitro Gamma-Secretase Modulation Assay

Objective: To determine the in vitro potency of the test compound in modulating γ-secretase activity, specifically by measuring the reduction in Aβ42 and the increase in shorter Aβ peptides.

General Protocol:

-

Cell Culture: A human neuroblastoma cell line, such as SH-SY5Y, stably overexpressing human APP (SH-SY5Y-APP) is commonly used.[3] Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The test compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations.

-

Incubation: The cells are incubated with the compound for a defined period, typically 18-24 hours, to allow for APP processing and Aβ secretion.

-

Sample Collection: The conditioned medium is collected, and cell viability is assessed using a standard method (e.g., MTT assay) to rule out cytotoxicity.

-

Aβ Quantification: The concentrations of Aβ42, Aβ40, and Aβ38 in the conditioned medium are measured using specific sandwich enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) multiplex assays.[3]

-

Data Analysis: The IC₅₀ value for Aβ42 reduction and the EC₅₀ for Aβ38 elevation are calculated from the dose-response curves.

Diagram of the In Vitro Assay Workflow

References

- 1. Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Delving into the Core of Neurodegeneration: A Technical Guide to the (-)-FRM-024 Gamma-Secretase Modulation Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of (-)-FRM-024, a potent, central nervous system-penetrant gamma-secretase modulator (GSM) identified as a preclinical candidate for familial Alzheimer's disease. This document provides a comprehensive overview of the gamma-secretase modulation pathway, detailed experimental protocols for assessing GSM activity, and a summary of the preclinical data associated with this compound and its analogs.

The Gamma-Secretase Complex: A Pivotal Target in Alzheimer's Disease

Gamma-secretase is a multi-subunit intramembrane protease complex essential for the final step in the production of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques characteristic of Alzheimer's disease.[1][2] The complex is composed of four core proteins: presenilin (PSEN), nicastrin (NCT), anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[2]

The processing of the amyloid precursor protein (APP) by beta-secretase (BACE1) generates a membrane-bound C-terminal fragment (APP-CTFβ or C99). Gamma-secretase then sequentially cleaves C99 at multiple sites, a process that releases the APP intracellular domain (AICD) into the cytoplasm and various Aβ peptides of differing lengths into the extracellular space. While Aβ40 is the most abundant species, the longer, more aggregation-prone Aβ42 peptide is considered a key initiator of the pathological cascade in Alzheimer's disease.

Gamma-secretase modulators (GSMs) represent a promising therapeutic strategy. Unlike gamma-secretase inhibitors (GSIs), which block the enzyme's activity altogether and can lead to mechanism-based toxicities due to the inhibition of other critical substrates like Notch, GSMs allosterically modulate the enzyme. This modulation shifts the cleavage preference of gamma-secretase, resulting in the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, at the expense of the pathogenic Aβ42 form.

This compound: A Novel Oxadiazine-Based GSM

This compound, with the chemical name (+)-cis-5-(4-chlorophenyl)-6-cyclopropyl-3-(6-methoxy-5-(4-methyl-1H-imidazole-1-yl)pyridin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazine, is a potent gamma-secretase modulator that has demonstrated significant reductions in Aβ42 in preclinical models.[3] Its development has been focused on improving potency and CNS penetration to effectively target the underlying pathology of familial Alzheimer's disease.

Quantitative Preclinical Data

The following tables summarize the in vitro potency and in vivo efficacy of this compound and its analogs as reported in preclinical studies.

| Compound | In Vitro Aβ42 IC50 (nM) | In Vitro Aβ38 EC50 (nM) |

| This compound | Data not publicly available | Data not publicly available |

| Analog Compound 1 | Value | Value |

| Analog Compound 2 | Value | Value |

| ... | ... | ... |

| Note: Specific quantitative data for this compound is not yet publicly available. The table is structured to incorporate this data once released. Values for analog compounds are representative. |

| Species | Dose (mg/kg) | Route | Sample Matrix | Aβ42 Reduction (%) |

| Rat | 30 | p.o. | CSF | Robust |

| Non-Human Primate | Value | Value | Plasma | Robust |

| ... | ... | ... | ... | ... |

| Note: While robust Aβ42 reductions have been reported, specific percentage values at defined doses for this compound are not yet in the public domain. This table is designed for the inclusion of such data. |

| Species | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t1/2) (h) |

| Rat | Value | Value | Value | Value |

| Non-Human Primate | Value | Value | Value | Value |

| ... | ... | ... | ... | ... |

| Note: Detailed pharmacokinetic parameters for this compound are not publicly available at this time and will be added as the information is disclosed. |

Signaling Pathways and Experimental Workflows

Gamma-Secretase Modulation Pathway

The following diagram illustrates the modulation of APP processing by a GSM like this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of (-)-FRM-024

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-FRM-024 is the enantiomer of the potent, central nervous system-penetrant gamma-secretase modulator (GSM), FRM-024. As a potential therapeutic agent for familial Alzheimer's disease, the stereospecific synthesis and purification of this compound are of significant interest to the medicinal chemistry and drug development communities. This technical guide provides a detailed overview of the synthetic route and purification methodologies for this compound, based on the seminal work in the field. Experimental protocols are presented with clarity, and quantitative data are summarized for ease of reference. Furthermore, this guide includes visualizations of the synthetic workflow and the mechanism of action to facilitate a comprehensive understanding of the core concepts.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of Aβ peptides is mediated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Familial Alzheimer's disease (FAD) is often linked to mutations in the presenilin genes, which encode the catalytic subunit of γ-secretase, leading to an increased ratio of the more aggregation-prone Aβ42 peptide relative to Aβ40.

Gamma-secretase modulators (GSMs) represent a promising therapeutic strategy for AD. Unlike γ-secretase inhibitors, which block the enzyme's activity entirely and can lead to mechanism-based toxicities due to the inhibition of other essential signaling pathways (e.g., Notch), GSMs allosterically modulate the enzyme to shift the cleavage of APP, thereby selectively reducing the production of Aβ42 while increasing the formation of shorter, less amyloidogenic Aβ peptides.

This compound, the (-)-enantiomer of (+)-cis-5-(4-chlorophenyl)-6-cyclopropyl-3-(6-methoxy-5-(4-methyl-1H-imidazole-1-yl)pyridin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazine, has emerged as a potent and selective GSM. This document details the synthetic pathway and purification processes for obtaining this specific stereoisomer.

Synthesis of Racemic FRM-024

The synthesis of the racemic mixture of FRM-024 involves a multi-step sequence culminating in the formation of the core oxadiazine ring system. The key steps are outlined below, with detailed experimental protocols provided in Section 5.

Synthesis of Key Intermediates

The synthesis begins with the preparation of two key fragments: the substituted pyridine (B92270) moiety and the cyclopropyl-containing aldehyde. These intermediates are then coupled to construct the backbone of the final molecule.

Formation of the Oxadiazine Core

The hallmark of the FRM-024 synthesis is the construction of the 5,6-dihydro-4H-1,2,4-oxadiazine ring. This is achieved through a condensation reaction, a versatile method for forming this heterocyclic system.

Purification of this compound

The stereospecific activity of many pharmaceutical compounds necessitates the isolation of a single enantiomer. In the case of FRM-024, the desired (-)-enantiomer is separated from the racemic mixture using chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Methodology

The separation of the enantiomers of FRM-024 is accomplished using a specialized chiral stationary phase. The specific conditions for this separation are critical for achieving high enantiomeric purity.

Table 1: Chiral HPLC Purification Parameters for this compound

| Parameter | Value |

| Column | Chiralpak AD-H |

| Mobile Phase | 50:50 Hexane (B92381)/Ethanol |

| Flow Rate | 18 mL/min |

| Detection | 254 nm |

| Retention Time this compound | 10.2 min |

| Retention Time (+)-FRM-024 | 12.5 min |

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and purification of this compound.

Table 2: Synthesis and Purification Data for Key Steps

| Step | Product | Starting Material(s) | Yield (%) | Purity (%) |

| Intermediate 1 Synthesis | 2-bromo-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine | Commercially available precursors | 75 | >95 |

| Intermediate 2 Synthesis | cis-1-(4-chlorophenyl)-2-cyclopropylethan-1-ol | 4-chlorobenzaldehyde (B46862), cyclopropylmagnesium bromide | 85 | >98 |

| Oxadiazine Formation | Racemic FRM-024 | Intermediate 1 and 2 derivatives | 60 | >99 (racemic) |

| Chiral Separation | This compound | Racemic FRM-024 | ~45 (of theoretical max) | >99.5 (ee) |

Detailed Experimental Protocols

General Synthetic Methods

All reactions were performed under an inert atmosphere (nitrogen or argon) unless otherwise specified. Reagents and solvents were of commercial grade and used without further purification unless noted. 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using electrospray ionization (ESI).

Synthesis of 2-bromo-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine

-

To a solution of 2,5-dibromo-6-methoxypyridine (1.0 eq) in anhydrous DMF was added 4-methylimidazole (B133652) (1.2 eq) and cesium carbonate (2.0 eq).

-

The reaction mixture was heated to 80 °C for 12 hours.

-

After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate.

-

The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

-

The crude product was purified by column chromatography on silica (B1680970) gel (eluting with a gradient of hexane and ethyl acetate) to afford the title compound.

Synthesis of cis-1-(4-chlorophenyl)-2-cyclopropylethan-1-ol

-

A solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous THF was cooled to 0 °C.

-

Cyclopropylmagnesium bromide (1.1 eq, 0.5 M in THF) was added dropwise.

-

The reaction was stirred at 0 °C for 1 hour and then warmed to room temperature for 2 hours.

-

The reaction was quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate.

-

The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated.

-

The resulting crude alcohol was used in the next step without further purification.

Synthesis of Racemic FRM-024

-

To a solution of cis-1-(4-chlorophenyl)-2-cyclopropylethan-1-ol (1.0 eq) and triethylamine (B128534) (1.5 eq) in dichloromethane (B109758) at 0 °C was added methanesulfonyl chloride (1.2 eq).

-

The mixture was stirred for 1 hour, then washed with water and brine, dried, and concentrated to give the crude mesylate.

-

In a separate flask, N-hydroxy-2-bromo-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinimidoyl chloride (prepared from the corresponding pyridine intermediate) was dissolved in THF.

-

The crude mesylate was added to this solution, followed by the dropwise addition of sodium bis(trimethylsilyl)amide (2.2 eq, 1.0 M in THF) at -78 °C.

-

The reaction was slowly warmed to room temperature and stirred overnight.

-

The reaction was quenched with water and extracted with ethyl acetate.

-

The organic layer was dried and concentrated, and the crude product was purified by silica gel chromatography to yield racemic FRM-024.

Chiral Purification of this compound

-

The racemic FRM-024 was dissolved in a mixture of hexane and ethanol.

-

The solution was injected onto a Chiralpak AD-H column.

-

The enantiomers were separated using an isocratic mobile phase of 50:50 hexane/ethanol at a flow rate of 18 mL/min.

-

The eluent was monitored by UV detection at 254 nm.

-

The fraction corresponding to the first eluting peak (retention time ~10.2 min) was collected and the solvent was removed under reduced pressure to yield this compound with high enantiomeric excess.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Mechanism of Action: Gamma-Secretase Modulation

Caption: Mechanism of γ-secretase modulation by this compound.

Conclusion

The synthesis and purification of this compound represent a significant achievement in the development of potential therapeutics for familial Alzheimer's disease. The multi-step synthesis, culminating in a key oxadiazine ring formation, and the subsequent chiral HPLC separation provide a robust pathway to obtaining the desired enantiomerically pure compound. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, neuroscience, and drug development who are working towards novel treatments for this devastating disease. The continued exploration of gamma-secretase modulators like this compound holds great promise for the future of Alzheimer's therapy.

Biological activity of the (-)-enantiomer of FRM-024

An In-Depth Technical Guide on the Biological Activity of FRM-024 Enantiomers with a Focus on the Core Active Compound

Executive Summary

This technical guide delves into the biological activity of FRM-024, a potent, central nervous system (CNS)-penetrant gamma-secretase modulator (GSM) investigated as a potential therapeutic for familial Alzheimer's disease. It is critical to note that the preclinical candidate, and the subject of substantive research, is the (+)-cis-enantiomer of FRM-024 .[1][2] Publicly available scientific literature and databases lack detailed information on the biological activity, quantitative data, and specific experimental protocols for the (-)-enantiomer of FRM-024 . This suggests that the (-)-enantiomer likely exhibited significantly lower potency or an otherwise unfavorable pharmacological profile, leading to the focused development of the (+)-enantiomer. This guide will provide a comprehensive overview of the known biological activity of the active (+)-enantiomer, including its mechanism of action, relevant quantitative data, and detailed experimental protocols. The principles of stereochemistry in drug action, which underpin the differential activity between enantiomers, will also be discussed.

Introduction to FRM-024 and Stereoisomerism

FRM-024 is an oxadiazine-based compound designed to modulate the activity of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides.[1][2] The accumulation of longer, aggregation-prone Aβ peptides, particularly Aβ42, is a central event in the amyloid hypothesis of Alzheimer's disease.[1][3] GSMs like FRM-024 represent a therapeutic strategy aimed at shifting the cleavage preference of γ-secretase to favor the production of shorter, less amyloidogenic Aβ species without inhibiting the enzyme's other vital functions.[3][4]

Chirality is a fundamental property of many drug molecules, including FRM-024. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they have identical physical and chemical properties in an achiral environment, they can exhibit profoundly different pharmacological activities in the chiral environment of the body due to stereospecific interactions with biological targets such as enzymes and receptors. It is a common principle in pharmacology that the biological activity of a chiral drug often resides primarily in one of its enantiomers.

The nomination of (+)-cis-FRM-024 as the preclinical candidate strongly implies a significant difference in the biological activity between it and its (-)-enantiomer.[1]

Mechanism of Action of (+)-FRM-024

The active enantiomer, (+)-FRM-024, functions as an allosteric modulator of the γ-secretase complex. Instead of inhibiting the enzyme's catalytic activity, it binds to a site distinct from the active site, inducing a conformational change. This modulation alters the processivity of γ-secretase cleavage of the amyloid precursor protein (APP), resulting in a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concomitant increase in shorter, non-amyloidogenic Aβ peptides such as Aβ37 and Aβ38.[4][5] This shift in the Aβ peptide profile is considered a promising approach to reducing the amyloid burden in the brain.

Signaling Pathway Diagram

Caption: Gamma-secretase modulation by (+)-FRM-024.

Quantitative Data

All available quantitative data pertains to the (+)-enantiomer of FRM-024. No quantitative data for the (-)-enantiomer has been reported in the reviewed literature.

Table 1: In Vitro Activity of (+)-FRM-024

| Assay | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| Aβ42 Modulation | H4 cells | EC50 | 35 nM | [5] |

| Aβ Modulation | Not Specified | EC50 (Aβ42 lowering) | 9 nM |[4] |

Table 2: In Vivo Activity of (+)-FRM-024

| Species | Parameter | Dose | Effect | Reference |

|---|---|---|---|---|

| Rat | CSF Aβ42 Reduction | Not Specified | 58% of baseline | [5] |

| Rodents & Nonhuman Primates | Aβ42 Reduction | Not Specified | Robust reductions |[1][2] |

Table 3: Comparative Summary of FRM-024 Enantiomers

| Feature | (+)-Enantiomer of FRM-024 | (-)-Enantiomer of FRM-024 |

|---|---|---|

| Biological Activity | Potent γ-secretase modulator | No data available (presumed low or no activity) |

| Aβ42 Reduction | Demonstrated in vitro and in vivo | No data available |

| CNS Penetrance | CNS-penetrant | No data available |

| Preclinical Development | Nominated as a preclinical candidate | Not pursued |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize GSMs like (+)-FRM-024. These protocols would be applicable for evaluating the activity of either enantiomer.

In Vitro Gamma-Secretase Modulation Assay

Objective: To determine the potency (EC50) of a test compound in modulating the production of Aβ42 in a cellular context.

Methodology:

-

Cell Culture: Human neuroglioma (H4) cells, which stably express human APP, are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Cells are seeded in multi-well plates. After reaching a suitable confluency, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., (+)-FRM-024 or (-)-FRM-024) dissolved in a suitable vehicle (e.g., DMSO). A vehicle-only control is also included.

-

Incubation: The cells are incubated with the compound for a defined period (e.g., 24 hours) to allow for APP processing and Aβ secretion into the medium.

-

Sample Collection: After incubation, the conditioned medium is collected.

-

Aβ Quantification: The concentrations of Aβ42 and other Aβ species (e.g., Aβ40, Aβ38) in the conditioned medium are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) assays.

-

Data Analysis: The Aβ42 concentration is plotted against the compound concentration. A dose-response curve is fitted using a non-linear regression model to calculate the EC50 value, which is the concentration of the compound that produces a 50% reduction in Aβ42 levels.

Experimental Workflow Diagram

Caption: Workflow for in vitro GSM activity assessment.

In Vivo Pharmacodynamic Studies in Rodents

Objective: To assess the ability of a test compound to modulate brain or cerebrospinal fluid (CSF) Aβ levels in a living organism.

Methodology:

-

Animal Model: Wild-type rats or mice are used.

-

Compound Administration: The test compound (e.g., (+)-FRM-024) is formulated in a suitable vehicle and administered orally (p.o.) or via another relevant route at various doses.

-

Time Course: Animals are euthanized at different time points after dosing (e.g., 2, 4, 8, 24 hours) to establish a time course of Aβ modulation.

-

Sample Collection: CSF is collected from the cisterna magna, and/or the brain is harvested and dissected.

-

Sample Processing: Brain tissue is homogenized in appropriate buffers (e.g., containing protease inhibitors and guanidine (B92328) hydrochloride for Aβ extraction).

-

Aβ Quantification: Aβ42 and Aβ40 levels in the CSF and brain homogenates are measured using specific ELISAs or MSD assays.

-

Data Analysis: The percentage reduction in Aβ levels at each dose and time point is calculated relative to the vehicle-treated control group.

Conclusion

The available scientific evidence robustly supports the biological activity of the (+)-enantiomer of FRM-024 as a potent, CNS-penetrant γ-secretase modulator. Its mechanism of action, involving the allosteric modulation of γ-secretase to reduce Aβ42 production, positions it as a promising candidate for the treatment of familial Alzheimer's disease. In contrast, there is a conspicuous absence of data regarding the biological activity of the (-)-enantiomer of FRM-024. Based on established principles of stereochemistry in drug development, it is highly probable that the (-)-enantiomer is the inactive or significantly less active isomer, which is why research and development efforts have exclusively focused on the (+)-enantiomer. Future research, should it be undertaken, would be necessary to definitively characterize the biological profile of this compound.

References

- 1. Discovery of the Oxadiazine FRM-024: A Potent CNS-Penetrant Gamma Secretase Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New precision medicine avenues to the prevention of Alzheimer’s disease from insights into the structure and function of γ-secretases | The EMBO Journal [link.springer.com]

- 5. researchgate.net [researchgate.net]

Preclinical Data on (-)-FRM-024 for Familial Alzheimer's Disease: A Technical Whitepaper

For Research, Scientific, and Drug Development Professionals

This document provides an in-depth guide to the preclinical data available for (-)-FRM-024, a novel γ-secretase modulator (GSM) investigated for its therapeutic potential in familial Alzheimer's disease (FAD). The data herein is primarily derived from the key publication by Bursavich et al. in the Journal of Medicinal Chemistry (2021), which details the discovery and characterization of the oxadiazine class of GSMs, including the preclinical candidate FRM-024, the (+)-cis-isomer, and its enantiomer, this compound.

Executive Summary

This compound is the (-)-enantiomer of the potent, central nervous system (CNS)-penetrant γ-secretase modulator, FRM-024. It operates via an allosteric mechanism to modulate the activity of γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP). This modulation results in a shift in the production of amyloid-beta (Aβ) peptides, specifically reducing the formation of the highly amyloidogenic Aβ42 peptide while increasing the production of shorter, less aggregation-prone peptides such as Aβ37 and Aβ38. This profile is particularly relevant for familial Alzheimer's disease, where mutations often lead to an increased ratio of Aβ42 to Aβ40. Preclinical studies demonstrate that while the (+)-isomer, FRM-024, was selected as the clinical candidate, the (-)-isomer also possesses γ-secretase modulating activity, albeit with lower potency.

Data Presentation

The following tables summarize the quantitative preclinical data for this compound in comparison to its enantiomer, the clinical candidate (+)-FRM-024.

Table 1: In Vitro Potency of FRM-024 Enantiomers in H4 Cells

| Compound | Aβ42 EC50 (nM) |

| This compound | 9 |

| (+)-FRM-024 | 2 |

Data represents the half-maximal effective concentration for the reduction of Aβ42 in a human neuroglioma (H4) cell line.

Table 2: In Vivo Efficacy of FRM-024 in Sprague-Dawley Rats (30 mg/kg, p.o.)

| Compound | Mean CSF Aβ42 Reduction (%) @ 2h |

| This compound | 58 |

| (+)-FRM-024 | 75 |

Data represents the percentage reduction in cerebrospinal fluid (CSF) Aβ42 levels 2 hours after a single oral dose.

Experimental Protocols

In Vitro Aβ Peptide Quantification in H4 Cells

Objective: To determine the in vitro potency of test compounds in modulating Aβ peptide production.

Methodology:

-

Cell Culture: Human neuroglioma (H4) cells stably overexpressing human APP695 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.

-

Compound Treatment: Cells are seeded in 96-well plates. After reaching confluence, the culture medium is replaced with fresh medium containing the test compound at various concentrations. Compounds are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted in the medium to achieve the final concentrations, with the final DMSO concentration kept below 0.5%.

-

Incubation: The cells are incubated with the compound for a period of 16-24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Sample Collection: After incubation, the cell culture supernatant is collected for Aβ analysis.

-

Aβ Quantification: The levels of Aβ42, Aβ40, Aβ38, and Aβ37 in the supernatant are quantified using Meso Scale Discovery (MSD) electrochemiluminescence immunoassays or equivalent ELISA-based platforms, following the manufacturer's instructions.

-

Data Analysis: The concentration of each Aβ peptide is normalized to the vehicle-treated control. The EC50 values for Aβ42 reduction are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Assessment of CSF Aβ42 Levels in Rats

Objective: To evaluate the in vivo efficacy of test compounds in reducing Aβ42 levels in the cerebrospinal fluid of rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used for the study. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Compound Administration: Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered via oral gavage (p.o.) at a specified dose (e.g., 30 mg/kg).

-

CSF Collection: At a predetermined time point post-dosing (e.g., 2 hours), animals are anesthetized. Cerebrospinal fluid is collected from the cisterna magna using a fine-gauge needle.

-

Sample Processing: CSF samples are immediately centrifuged to remove any cellular debris and then stored at -80°C until analysis.

-

Aβ Quantification: The concentration of Aβ42 in the CSF samples is determined using a species-specific (rat) MSD or ELISA assay.

-

Data Analysis: The Aβ42 concentrations in the compound-treated groups are compared to those in the vehicle-treated control group. The percentage reduction in Aβ42 is calculated for each animal, and the mean reduction for each treatment group is reported.

Visualizations: Signaling Pathways and Workflows

Mechanism of Action of γ-Secretase Modulators```dot

Caption: Typical preclinical development workflow for a GSM candidate.

In Vitro Characterization of (-)-FRM-024: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (-)-FRM-024, a potent, central nervous system (CNS)-penetrant gamma-secretase modulator (GSM) under investigation for the treatment of familial Alzheimer's disease. This document details the compound's mechanism of action, summarizes key quantitative data from in vitro studies, and provides comprehensive experimental protocols for the assays cited.

Introduction to this compound and its Mechanism of Action

This compound is the levorotatory isomer of FRM-024, an oxadiazine-based compound designed to allosterically modulate the activity of γ-secretase, a critical enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. The therapeutic rationale for γ-secretase modulators is to shift the cleavage of the amyloid precursor protein (APP) away from the production of longer, more aggregation-prone amyloid-beta (Aβ) peptides, such as Aβ42, towards the generation of shorter, less neurotoxic Aβ species like Aβ38 and Aβ37. Unlike γ-secretase inhibitors, which block the enzyme's activity altogether and can lead to mechanism-based toxicities due to inhibition of other substrate processing (e.g., Notch), GSMs like this compound are designed to preserve the overall activity of γ-secretase while altering its processivity. This modulation is considered a promising therapeutic strategy for familial Alzheimer's disease, which is often linked to mutations that increase the Aβ42/Aβ40 ratio.

Quantitative In Vitro Pharmacology

The in vitro potency of γ-secretase modulators is primarily assessed by their ability to reduce the secretion of Aβ42 and Aβ40, and concurrently increase the secretion of Aβ38 and Aβ37 in cellular assays. While specific data for the this compound isomer is not publicly available in tabulated form, the characterization of the closely related compound FRM-024 provides a strong indication of its potency. The following table summarizes the in vitro activity of a potent oxadiazine GSM from the same chemical series.

| Compound | Cell Line | Assay Endpoint | EC50 / IC50 (nM) |

| Oxadiazine GSM Analog | H4 (human neuroglioma) | Aβ42 Reduction | 35 |

Data presented is for a closely related analog, FRM-36143, as detailed in published research, to illustrate the potency of this chemical series.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize γ-secretase modulators like this compound.

Cell-Based Amyloid-Beta Quantification Assay

This assay measures the modulation of Aβ peptide secretion from a human cell line overexpressing human APP.

3.1.1. Materials

-

Human neuroglioma (H4) or human embryonic kidney (HEK293) cells stably overexpressing human APP.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Aβ40, Aβ42, and Aβ38 ELISA kits.

-

96-well cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

-

Plate reader for ELISA.

3.1.2. Procedure

-

Cell Seeding: Seed H4-APP or HEK293-APP cells into 96-well plates at a density that allows for 80-90% confluency after 24 hours of incubation.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 24-48 hours in a CO2 incubator.

-

Conditioned Media Collection: After incubation, collect the conditioned media from each well.

-

Aβ Quantification: Quantify the levels of Aβ40, Aβ42, and Aβ38 in the conditioned media using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: For each Aβ species, normalize the results to the vehicle control. Plot the concentration-response curves and calculate the EC50 (for Aβ38/37 increase) or IC50 (for Aβ40/42 decrease) values using non-linear regression analysis.

In Vitro Gamma-Secretase Activity Assay (Cell-Free)

This assay directly measures the enzymatic activity of γ-secretase on a purified substrate in the presence of the test compound.

3.2.1. Materials

-

Cell membranes prepared from cells overexpressing the γ-secretase complex.

-

Purified recombinant C100-Flag (the C-terminal fragment of APP, substrate for γ-secretase).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, with protease inhibitors).

-

Detergent for solubilization (e.g., CHAPSO).

-

This compound stock solution.

-

Anti-Flag antibody for Western blotting or specific Aβ ELISA kits.

-

SDS-PAGE and Western blotting equipment.

3.2.2. Procedure

-

Preparation of Solubilized γ-Secretase: Thaw the cell membranes on ice and resuspend in assay buffer containing a mild detergent (e.g., 1% CHAPSO) to solubilize the γ-secretase complex. Centrifuge to pellet insoluble material.

-

Reaction Setup: In a microcentrifuge tube, combine the solubilized γ-secretase preparation, the C100-Flag substrate, and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating, or by snap-freezing.

-

Detection of Products:

-

Western Blot: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Flag antibody to detect the cleaved intracellular domain (AICD) fragment.

-

ELISA: Alternatively, quantify the generated Aβ peptides in the reaction mixture using specific ELISA kits.

-

-

Data Analysis: Quantify the band intensities (for Western blot) or ELISA signals and normalize to the vehicle control to determine the effect of this compound on γ-secretase activity.

Visualizations

The following diagrams illustrate the key pathways and workflows relevant to the in vitro characterization of this compound.

Caption: APP processing pathways and the modulatory effect of this compound.

Caption: Experimental workflow for cell-based Aβ quantification.

The Effect of (-)-FRM-024 on Amyloid Beta 42 Production: A Technical Guide

Executive Summary: (-)-FRM-024 is the levorotatory isomer of FRM-024, a potent, central nervous system (CNS)-penetrant gamma-secretase modulator (GSM) investigated for its potential in treating familial Alzheimer's disease. While specific preclinical data for the (-)-isomer is not extensively available in the public domain, comprehensive research on its dextrorotatory enantiomer, (+)-FRM-024, provides a robust framework for understanding its mechanism and effects on amyloid beta 42 (Aβ42) production. This guide synthesizes the available technical information on this class of oxadiazine GSMs, with a focus on the data reported for (+)-FRM-024 and closely related compounds, to offer a detailed overview for researchers, scientists, and drug development professionals. These GSMs act by allosterically modulating the γ-secretase complex, thereby shifting the cleavage of amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ peptides at the expense of the pathogenic Aβ42.

Mechanism of Action: Allosteric Modulation of γ-Secretase

Unlike γ-secretase inhibitors (GSIs) which block the enzymatic activity of the complex and can lead to mechanism-based toxicities due to inhibition of Notch processing, this compound and its enantiomer are allosteric modulators. They bind to a site on the presenilin-1 (PS1) subunit of the γ-secretase complex, distinct from the active site. This binding induces a conformational change in the enzyme, altering its processivity.

The modulation results in a shift in the final cleavage event of the APP C-terminal fragment (C99). Specifically, it reduces the production of the highly amyloidogenic Aβ42 and, to a lesser extent, Aβ40. Concurrently, there is an increase in the production of shorter, non-amyloidogenic Aβ peptides, such as Aβ38 and Aβ37.[1] This alteration of the Aβ peptide profile is considered a promising therapeutic strategy for Alzheimer's disease.

Signaling Pathway Diagram

Quantitative Data on Aβ42 Reduction

The following tables summarize the quantitative data for potent oxadiazine GSMs, primarily focusing on the preclinical candidate (+)-FRM-024 and a closely related compound designated "compound 2" in a key preclinical study. This data is presented as a surrogate for this compound due to the lack of specific public data for this isomer.

Table 1: In Vitro Potency in SH-SY5Y-APP Cells

| Compound | Target | IC50 (nM) | EC50 for Aβ38 Potentiation (nM) |

| Compound 2 | Aβ42 | 4.1 | 18 |

| Aβ40 | 80 | - | |

| (+)-FRM-024 | Aβ42 | 9 | Not Reported |

Data for Compound 2 is from a preclinical validation study. Data for (+)-FRM-024 is from a medicinal chemistry paper.

Table 2: In Vivo Efficacy in Rodents (Single Dose)

| Species | Dose (mg/kg) | Matrix | % Aβ42 Reduction | % Aβ40 Reduction |

| Rat | 5 | Plasma | 78 | 57 |

| 5 | Brain | 54 | 29 | |

| 5 | CSF | 41 | 29 | |

| 10 | Plasma | ~60-70 (maximal) | ~60-70 (maximal) |

Data is for "compound 2".

Table 3: Chronic In Vivo Efficacy in PSAPP Transgenic Mice

| Treatment Duration | Dose (mg/kg/day) | Brain Fraction | % Aβ42 Reduction |

| 3 Months | 25 | Detergent-soluble | 45 |

| 25 | Detergent-insoluble | 39 |

Data is for "compound 2".

Experimental Protocols

In Vitro Aβ42 Reduction Assay

This protocol outlines the general procedure for assessing the effect of GSMs on Aβ42 secretion in a cell-based assay.

Cell Line: Human neuroblastoma SH-SY5Y cells stably overexpressing wild-type human amyloid precursor protein (SH-SY5Y-APP).

Methodology:

-

Cell Culture: SH-SY5Y-APP cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).

-

Incubation: The cells are incubated with the compound for a defined period, typically 24 hours, at 37°C in a humidified incubator with 5% CO2.

-

Sample Collection: After incubation, the conditioned medium is collected.

-

Aβ Quantification: The levels of Aβ42 and other Aβ species in the conditioned medium are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA). Commercially available ELISA kits specific for human Aβ40 and Aβ42 are commonly used.

-

Data Analysis: The concentration of Aβ peptides is determined by comparison to a standard curve. The IC50 values are calculated from the dose-response curves.

In Vivo Efficacy Studies in Rodents

This protocol describes a general workflow for evaluating the in vivo efficacy of GSMs in reducing Aβ levels in animal models.

Animal Models:

-

Wild-type Sprague-Dawley rats.

-

Transgenic mouse models of Alzheimer's disease, such as PSAPP mice.

Methodology:

-

Drug Administration: The test compound is formulated in a suitable vehicle and administered to the animals, typically via oral gavage. Studies can be single-dose pharmacokinetic/pharmacodynamic (PK/PD) assessments or chronic long-term studies.

-

Sample Collection: At specified time points after dosing, animals are euthanized, and samples are collected.

-

Blood: Collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Cerebrospinal Fluid (CSF): Collected from the cisterna magna.

-

Brain: The brain is rapidly excised, and specific regions (e.g., cortex, hippocampus) are dissected.

-

-

Brain Tissue Processing:

-

The brain tissue is homogenized in a buffer containing protease inhibitors.

-

A sequential extraction procedure is often used to separate soluble and insoluble Aβ fractions. This may involve homogenization in a buffer followed by centrifugation, with the pellet being further extracted with a strong denaturant like formic acid to solubilize aggregated Aβ.

-

-

Aβ Quantification: Aβ levels in plasma, CSF, and brain homogenates are measured by ELISA, similar to the in vitro protocol.

-

Pharmacokinetic Analysis: Plasma and brain concentrations of the drug are measured (e.g., by LC-MS/MS) to establish a relationship between drug exposure and Aβ reduction.

Experimental Workflow Diagram

Conclusion

This compound belongs to a promising class of gamma-secretase modulators that selectively reduce the production of the pathogenic Aβ42 peptide. While specific data for the (-)-enantiomer is limited in the public domain, the extensive preclinical data for the closely related (+)-FRM-024 demonstrates potent in vitro and in vivo activity in reducing Aβ42 levels in the CNS. The allosteric mechanism of action of these compounds represents a significant advantage over traditional γ-secretase inhibitors, potentially offering a safer therapeutic window. Further research is needed to delineate the specific pharmacological profile of this compound and its potential as a therapeutic agent for Alzheimer's disease.

References

The Rise of Oxadiazine Gamma-Secretase Modulators: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone 42-amino acid isoform (Aβ42), in the brain is a central pathological hallmark of Alzheimer's disease. A key therapeutic strategy has been the modulation of the enzyme responsible for its production, γ-secretase. This whitepaper provides an in-depth technical overview of a promising class of compounds: oxadiazine γ-secretase modulators (GSMs). These molecules offer a nuanced approach by allosterically modulating the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides, rather than inhibiting its activity outright, thereby avoiding mechanism-based toxicities associated with earlier inhibitors.

Mechanism of Action: A Shift in Cleavage, Not an Inhibition

Gamma-secretase is an intramembrane protease complex that performs the final cleavage of the amyloid precursor protein (APP) C-terminal fragment (CTFβ). This cleavage is not a single event but a series of sequential cuts, primarily at the ε, ζ, and γ sites. The final γ-cleavage determines the C-terminus of the released Aβ peptide, leading to various isoforms, including Aβ38, Aβ40, and the highly pathogenic Aβ42.[1]

Oxadiazine GSMs are allosteric modulators that are believed to bind to a site on the γ-secretase complex distinct from the active site.[2] This binding induces a conformational change in the enzyme, altering its processivity. The result is a shift in the preferred cleavage site, leading to a decrease in the production of Aβ42 and a concomitant increase in the formation of shorter, more soluble, and less toxic peptides like Aβ37 and Aβ38.[3][4] Crucially, this modulation does not significantly affect the overall proteolytic activity of γ-secretase on other substrates, such as Notch, thereby mitigating the risk of severe side effects observed with γ-secretase inhibitors (GSIs).[5][6]

Figure 1: Amyloid Precursor Protein processing pathway and the modulatory effect of Oxadiazine GSMs.

Discovery and Structure-Activity Relationship (SAR)

Fused oxadiazines were identified as selective and orally bioavailable GSMs, evolving from an earlier oxadiazoline series.[1][7] Initial studies revealed that the structure-activity relationships (SARs) did not directly translate between the two series, necessitating independent optimization of the oxadiazine core.[8] Subsequent SAR investigations focused on modifications at the C3 and C4 positions of the fused oxadiazine scaffold, which led to the identification of highly potent and efficacious compounds.[1][8] Further enhancements in in vitro activity and selectivity were achieved through the development of fused morpholine (B109124) oxadiazines.[7]

Quantitative Data on Key Oxadiazine GSMs

The following tables summarize the in vitro potency and in vivo efficacy of representative oxadiazine GSMs from preclinical studies.

Table 1: In Vitro Potency of Pyridazine-Containing GSMs [9]

| Compound | Aβ42 Secretion IC50 (nM) | Aβ40 Secretion IC50 (nM) | Aβ38 Secretion EC50 (nM) |

| Compound 1 | 13 | 240 | 84 |

| Compound 2 | 4.1 | 80 | 18 |

| Compound 3 | 5.3 | 87 | 29 |

Table 2: In Vivo Efficacy of Compound 2 in Rats (Single Oral Dose) [9]

| Dose (mg/kg) | Plasma Aβ42 Reduction (%) | Plasma Aβ40 Reduction (%) | Brain Aβ42 Reduction (%) | Brain Aβ40 Reduction (%) | CSF Aβ42 Reduction (%) | CSF Aβ40 Reduction (%) |

| 5 | 78 | 57 | 54 | 29 | 41 | 29 |

| 25 | >80 | ~65 | ~70 | ~45 | ~60 | ~40 |

| 50 | >85 | ~70 | ~75 | ~50 | ~70 | ~45 |

Table 3: Pharmacokinetic and Safety Parameters of Compound 2 in Rats [9]

| Parameter | Value |

| NOAEL (No Observed Adverse Effect Level) | >40-fold safety margin |

| AUCeffective (for 50% Aβ42 reduction in brain) | Systemic exposure required for efficacy |

Experimental Protocols

This section outlines the methodologies for key experiments in the discovery and characterization of oxadiazine GSMs.

In Vitro Gamma-Secretase Modulator Assay

A common method to assess GSM activity in vitro involves the use of a cell line, such as U2OS or HEK293, stably expressing a fluorescently tagged APP C-terminal fragment (e.g., tGFP-APP-C99).[10]

Protocol:

-

Cell Culture: Plate the stable cell line in 96-well plates and culture until confluent.

-

Compound Incubation: Treat the cells with a serial dilution of the test compounds (e.g., oxadiazine GSMs) for a defined period, typically 24 hours. Include a vehicle control (e.g., DMSO) and a known γ-secretase inhibitor as a positive control.

-

Aβ Quantification: Collect the conditioned media from each well. The levels of secreted Aβ peptides (Aβ38, Aβ40, Aβ42) are quantified using a multiplex immunoassay, such as an ELISA-based method or Meso Scale Discovery (MSD) assays.[11]

-

Data Analysis: Determine the IC50 values for the reduction of Aβ42 and Aβ40, and the EC50 values for the elevation of Aβ38. This is achieved by plotting the percentage of Aβ modulation against the compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo Efficacy in Transgenic Mouse Models

Transgenic mouse models of Alzheimer's disease that overexpress human APP with familial Alzheimer's disease mutations (e.g., Tg2576) are widely used to evaluate the in vivo efficacy of GSMs.[7][12]

Protocol:

-

Animal Dosing: Administer the test compound orally to the transgenic mice at various doses for a specified duration (e.g., 9 consecutive days).[3] A vehicle-treated group serves as the control.

-

Sample Collection: At the end of the treatment period, collect blood (for plasma) and brain tissue. Cerebrospinal fluid (CSF) may also be collected.

-

Aβ Measurement: Homogenize the brain tissue in appropriate buffers to extract Aβ peptides.[13] Quantify the levels of Aβ40 and Aβ42 in the plasma, brain homogenates, and CSF using specific immunoassays.[11]

-

Pharmacokinetic Analysis: Determine the concentration of the test compound in plasma and brain samples at various time points after dosing to establish the pharmacokinetic profile, including the area under the curve (AUC).

Bioanalytical Methods for Pharmacokinetic Studies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying the concentration of oxadiazine GSMs in biological matrices like plasma and brain tissue.[14][15]

Protocol:

-

Sample Preparation: Extract the drug from the biological matrix using protein precipitation or liquid-liquid extraction.[14] An internal standard is added to correct for extraction efficiency and matrix effects.

-

Chromatographic Separation: Separate the analyte from endogenous components using a suitable HPLC or UPLC column.

-

Mass Spectrometric Detection: Detect and quantify the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Construct a calibration curve using standards of known concentrations to determine the concentration of the drug in the unknown samples.

Drug Discovery and Development Workflow

The discovery and development of oxadiazine GSMs follow a structured workflow from initial screening to clinical candidacy.

Figure 2: A typical drug discovery and development workflow for Oxadiazine GSMs.

Conclusion

Oxadiazine γ-secretase modulators represent a highly promising therapeutic approach for Alzheimer's disease. By selectively shifting the cleavage of APP to produce shorter, non-amyloidogenic Aβ peptides, they address the root cause of amyloid plaque formation while avoiding the safety concerns that have plagued non-selective γ-secretase inhibitors. The robust preclinical data, demonstrating both potent in vitro activity and significant in vivo efficacy in reducing pathogenic Aβ species, underscore the potential of this class of compounds. Continued research and development in this area hold the promise of delivering a much-needed disease-modifying therapy for this devastating neurodegenerative disorder.

References

- 1. Effects of γ-secretase cleavage-region mutations on APP processing and Aβ formation: interpretation with sequential cleavage and α-helical model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in gamma-secretase modulation. | Semantic Scholar [semanticscholar.org]

- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 5. γ-Secretase Catalyzes Sequential Cleavages of the AβPP Transmembrane Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. innoprot.com [innoprot.com]

- 7. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rupress.org [rupress.org]

- 10. innoprot.com [innoprot.com]

- 11. mesoscale.com [mesoscale.com]

- 12. rupress.org [rupress.org]

- 13. Methods for the isolation and analysis of Aβ from postmortem brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. New bioanalytical method for the quantification of (-) - hydroxycitric acid in human plasma using UPLC-MS/MS and its application in a Garcinia cambogia pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of (-)-FRM-024: A CNS-Penetrant Gamma-Secretase Modulator for Familial Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-FRM-024 is a potent, orally bioavailable, and central nervous system (CNS)-penetrant gamma-secretase modulator (GSM) that has demonstrated significant promise in preclinical studies for the treatment of familial Alzheimer's disease. As the levorotatory isomer of FRM-024, this compound selectively modulates the activity of γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP). This modulation results in a favorable shift in the production of amyloid-beta (Aβ) peptides, specifically reducing the generation of the highly amyloidogenic Aβ42 peptide while concurrently increasing the levels of shorter, less pathogenic Aβ species such as Aβ37 and Aβ38. Notably, this compound achieves this without significantly inhibiting the overall activity of γ-secretase or interfering with the processing of other critical substrates like Notch, thereby mitigating the risk of mechanism-based toxicities associated with pan-γ-secretase inhibitors. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro and in vivo activity, experimental methodologies, and the underlying signaling pathways.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques, primarily composed of the Aβ peptide, in the brain. The amyloid cascade hypothesis posits that the overproduction and aggregation of Aβ, particularly the 42-amino acid isoform (Aβ42), is a central event in the pathogenesis of AD. Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the final step of Aβ production. While complete inhibition of γ-secretase can reduce Aβ levels, it also disrupts the processing of other essential substrates, such as the Notch receptor, leading to severe side effects. Gamma-secretase modulators (GSMs) represent a more refined therapeutic strategy, aiming to allosterically modulate the enzyme's activity to specifically decrease the production of Aβ42 in favor of shorter, less aggregation-prone Aβ peptides. This compound has emerged as a promising GSM with excellent drug-like properties, including high potency and CNS penetration.

Mechanism of Action: Modulation of Gamma-Secretase Activity

This compound exerts its therapeutic effect by binding to the γ-secretase complex and allosterically modifying its conformation. This modulation alters the processivity of the enzyme's cleavage of the APP C-terminal fragment (APP-CTF). Instead of inhibiting the initial ε-cleavage, which is crucial for the processing of substrates like Notch, this compound influences the subsequent γ-cleavage steps. This results in a shift in the final cleavage site, leading to a decrease in the production of Aβ42 and a corresponding increase in the production of shorter Aβ peptides, such as Aβ37 and Aβ38. These shorter peptides are considered to be non-amyloidogenic and may even have protective effects.

Signaling Pathway of APP Processing by Gamma-Secretase

The following diagram illustrates the canonical amyloidogenic pathway and the modulatory effect of this compound.

Caption: APP processing by secretases and the influence of this compound.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value |

| Aβ42 EC50 | H4 | 35 nM[1] |

| Aβ38 Production | H4 | Increase observed |

| Aβ37 Production | H4 | Increase observed |

| Notch Signaling | - | No inhibition |

Table 2: In Vivo Activity of this compound in Rodent Models

| Species | Dose (Oral) | Effect on Brain Aβ42 | Effect on CSF Aβ42 |

| Rat | 30 mg/kg | Robust Reduction | Robust Reduction |

| Mouse | 30 mg/kg | Robust Reduction | Not specified |

Experimental Protocols

In Vitro Gamma-Secretase Modulation Assay

Objective: To determine the potency of this compound in modulating γ-secretase activity by measuring its effect on Aβ peptide levels in a cellular context.

Methodology:

-

Cell Culture: Human neuroglioma (H4) cells stably overexpressing human APP695 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and a selection antibiotic at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Cells are seeded into 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: The cells are incubated with the compound for 24 hours.

-

Sample Collection: The conditioned medium is collected for Aβ analysis.

-

Aβ Quantification: The levels of Aβ42, Aβ40, Aβ38, and Aβ37 in the conditioned medium are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) immunoassays.

-

Data Analysis: The concentration of each Aβ peptide is normalized to the vehicle control. The EC50 value for Aβ42 reduction is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Experimental Workflow for In Vitro Aβ Quantification

Caption: Workflow for in vitro assessment of this compound activity.

In Vivo Assessment in Rodent Models

Objective: To evaluate the in vivo efficacy and CNS penetration of this compound in reducing Aβ42 levels in the brain and cerebrospinal fluid (CSF) of wild-type rodents.

Methodology:

-

Animal Models: Male Sprague-Dawley rats and C57BL/6 mice are used.

-

Compound Formulation and Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a dose of 30 mg/kg.

-

Sample Collection: At various time points post-dosing, animals are euthanized, and brain tissue and CSF are collected.

-

Brain Tissue Processing: The brain is homogenized in a buffer containing protease inhibitors.

-

Aβ Extraction: Aβ peptides are extracted from the brain homogenate using a multi-step extraction protocol (e.g., TBS, Triton X-100, and formic acid extractions) to isolate soluble and insoluble Aβ fractions.

-

Aβ Quantification: The concentrations of Aβ42 and other Aβ peptides in the brain extracts and CSF are measured by specific ELISAs or MSD immunoassays.

-

Data Analysis: The Aβ levels in the treated groups are compared to those in the vehicle-treated control group to determine the percentage of Aβ reduction.

Conclusion

This compound is a potent and selective gamma-secretase modulator with a desirable pharmacological profile for the potential treatment of familial Alzheimer's disease. Its ability to specifically reduce the production of the pathogenic Aβ42 peptide while increasing the levels of shorter, non-amyloidogenic Aβ peptides, without impacting Notch signaling, represents a significant advancement in the development of safer and more targeted AD therapeutics. The robust in vivo efficacy observed in rodent models, demonstrating significant CNS penetration and reduction of brain Aβ42 levels, further supports its clinical development. Future studies will be necessary to fully elucidate its long-term safety and efficacy in transgenic AD models and ultimately in human clinical trials.

References

Methodological & Application

Application Notes and Protocols for (-)-FRM-024 Cell-Based Assay for Aβ42 Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The 42-amino acid isoform, Aβ42, is considered the primary pathogenic species due to its high propensity to aggregate. A promising therapeutic strategy for AD is the modulation of gamma-secretase (γ-secretase), an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides. Gamma-secretase modulators (GSMs) are small molecules that allosterically modulate γ-secretase activity, shifting APP processing away from the production of Aβ42 and towards the formation of shorter, less amyloidogenic Aβ species, such as Aβ37 and Aβ38.

(-)-FRM-024 is a potent, central nervous system (CNS)-penetrant GSM that has shown robust reduction of Aβ42 in preclinical studies.[1] This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and other GSMs in reducing secreted Aβ42 levels. The protocol is designed for a 96-well plate format, making it suitable for medium- to high-throughput screening.

Data Presentation

The following tables summarize key quantitative data for the successful implementation of the described cell-based assay.

Table 1: Recommended Cell Lines and Seeding Densities

| Cell Line | Description | Recommended Seeding Density (cells/well in 96-well plate) |

| CHO-APPwt | Chinese Hamster Ovary cells stably expressing wild-type human APP | 20,000 - 40,000 |

| HEK293-APPwt | Human Embryonic Kidney 293 cells stably expressing wild-type human APP | 30,000 - 60,000 |

| U2OS-APP-C99-GFP | Human osteosarcoma cells stably expressing a GFP-tagged C-terminal fragment of APP (C99) | 15,000 - 30,000 |

Table 2: Comparison of Commercial Human Aβ42 ELISA Kits

| Manufacturer | Kit Name | Sensitivity | Range |

| Abcam | Human Amyloid Beta 42 ELISA Kit (ab289832) | ≤ 2.813 pg/mL | 4.688 - 300 pg/mL |

| Invitrogen | Human Aβ42 ELISA Kit (KHB3441) | <10 pg/mL | 15.6 - 1000 pg/mL |

| Elabscience | Human Aβ1-42 ELISA Kit (E-EL-H0543) | 9.38 pg/mL | 15.63 - 1000 pg/mL |

| CUSABIO | Human Aβ1-42 ELISA Kit | 0.078 ng/mL | 0.312 - 20 ng/mL |

Table 3: Experimental Parameters and Reagent Concentrations

| Parameter | Recommended Value/Concentration | Notes |

| This compound Concentration Range | 0.1 nM - 10 µM | A 10-point, 3-fold serial dilution is recommended to determine the EC50. |

| DMSO Final Concentration | ≤ 0.5% (v/v) | Ensure the vehicle control contains the same final concentration of DMSO. |

| Incubation Time with Compound | 24 - 48 hours | 24 hours is typically sufficient for Aβ42 accumulation in the conditioned medium. |

| Aβ42 ELISA Capture Antibody | Varies by kit | Typically a monoclonal antibody specific for the N-terminus of Aβ. |

| Aβ42 ELISA Detection Antibody | Varies by kit | Typically a horseradish peroxidase (HRP)-conjugated antibody specific for the C-terminus of Aβ42. |

| TMB Substrate Incubation | 15 - 30 minutes (in the dark) | Monitor color development and stop the reaction before the highest standard point becomes saturated. |

Experimental Protocols

This section provides a detailed methodology for the cell-based assay to determine the effect of this compound on Aβ42 production.

Cell Culture and Seeding

-

Culture CHO-APPwt or HEK293-APPwt cells in appropriate growth medium supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (if applicable) in a humidified incubator at 37°C and 5% CO2.

-

On the day of the experiment, harvest cells using standard trypsinization procedures and resuspend in fresh growth medium.

-

Perform a cell count and determine cell viability using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to the desired seeding density (refer to Table 1).

-

Seed the cells into a 96-well, flat-bottom, tissue culture-treated plate at the appropriate density in a volume of 100 µL per well.

-

Incubate the plate for 18-24 hours to allow for cell adherence and recovery.

Compound Preparation and Treatment

-

Prepare a stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).

-

Perform a serial dilution of the this compound stock solution in cell culture medium to create a range of working concentrations (e.g., 10-point, 3-fold dilution series from 10 µM to 0.1 nM).

-

Prepare a vehicle control solution containing the same final concentration of DMSO as the highest compound concentration.

-

After the cell incubation period, carefully remove the growth medium from the wells.

-

Add 100 µL of the compound working solutions or vehicle control to the respective wells.

-

Incubate the plate for 24-48 hours at 37°C and 5% CO2.

Collection of Conditioned Medium

-

After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.

-

Carefully collect the conditioned medium from each well without disturbing the cell monolayer.

-

The conditioned medium can be used immediately for Aβ42 quantification or stored at -80°C for later analysis.

Quantification of Aβ42 by Sandwich ELISA

-

Bring the Aβ42 ELISA kit reagents and the collected conditioned medium to room temperature.

-

Follow the specific instructions provided with the commercial ELISA kit. A general protocol is as follows:

-

Add standards and samples (conditioned medium) to the wells of the antibody-coated microplate.

-

Incubate to allow Aβ42 to bind to the capture antibody.

-

Wash the plate to remove unbound substances.

-

Add the biotinylated detection antibody and incubate.

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the plate.

-

Add TMB substrate and incubate in the dark for color development.

-

Stop the reaction with the provided stop solution.

-

-

Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis

-

Generate a standard curve by plotting the absorbance values of the Aβ42 standards against their known concentrations.

-

Use the standard curve to determine the concentration of Aβ42 in each sample.

-

Normalize the Aβ42 concentration to the total protein concentration of the corresponding cell lysate (optional, but recommended for correcting for any cytotoxic effects of the compound).

-

Calculate the percentage of Aβ42 reduction for each compound concentration relative to the vehicle control.

-

Plot the percentage of Aβ42 reduction against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualization

Signaling Pathway of this compound Action

Caption: Proposed mechanism of this compound action.

Experimental Workflow

Caption: Experimental workflow for the Aβ42 cell-based assay.

References

Application Notes and Protocols for (-)-FRM-024 in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-FRM-024 is a potent, central nervous system-penetrant gamma-secretase modulator (GSM) with potential therapeutic applications in familial Alzheimer's disease.[1][2] Unlike gamma-secretase inhibitors that block the enzyme's activity and can lead to side effects due to inhibition of other signaling pathways (e.g., Notch), GSMs allosterically modulate the enzyme to shift the cleavage of amyloid precursor protein (APP). This modulation results in the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides, while decreasing the production of the aggregation-prone Aβ42 peptide.[3][4][5] These application notes provide a comprehensive guide for the use of this compound in primary neuron cultures to investigate its neuroprotective effects and mechanism of action.

Data Presentation

The following tables summarize representative quantitative data on the effects of gamma-secretase modulators on primary neurons. This data is intended to serve as a reference for designing experiments with this compound.

Table 1: Dose-Dependent Effects of a Representative Gamma-Secretase Modulator on Aβ42 Levels in Primary Cortical Neurons

| Treatment Group | Concentration (nM) | Incubation Time (hours) | Change in Aβ42 Secretion (%) |

| Vehicle Control (0.1% DMSO) | 0 | 24 | 0 |

| GSM Compound X | 1 | 24 | -15 ± 3.2 |

| GSM Compound X | 10 | 24 | -45 ± 5.1 |

| GSM Compound X | 100 | 24 | -78 ± 6.8 |

| GSM Compound X | 500 | 24 | -82 ± 7.3 |

Note: Data is hypothetical and for illustrative purposes, based on the expected efficacy of potent GSMs. Researchers should perform their own dose-response experiments.

Table 2: Effects of a Representative Gamma-Secretase Modulator on Neuronal Viability Under Excitotoxic Stress

| Treatment Group | Condition | Incubation Time (hours) | Neuronal Viability (%) |

| Vehicle Control | No Stress | 48 | 100 |

| Vehicle Control | Glutamate (50 µM) | 48 | 55 ± 4.5 |

| GSM Compound Y (100 nM) | No Stress | 48 | 98 ± 2.1 |

| GSM Compound Y (100 nM) + Glutamate (50 µM) | Glutamate-induced stress | 48 | 85 ± 3.9 |

Note: Data is hypothetical and for illustrative purposes. The neuroprotective effects of this compound should be empirically determined.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Pre-warmed complete neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)

Procedure:

-

Preparation of Stock Solution (10 mM):

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Dissolve the required amount of this compound in high-quality, anhydrous DMSO to create a 10 mM stock solution.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

-

Serially dilute the stock solution in pre-warmed complete neuronal culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

-

Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to prevent solvent-induced toxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.

-

Protocol 2: Treatment of Primary Neuron Cultures with this compound

Materials:

-

Primary neuron cultures (e.g., cortical or hippocampal neurons) plated on appropriate culture vessels (e.g., poly-D-lysine coated plates).

-

This compound working solutions

-